Cas no 2703772-85-2 (3-Methyl-2-(3-methylphenyl)piperidine hydrochloride)

3-Methyl-2-(3-methylphenyl)piperidine hydrochloride is a piperidine derivative with potential applications in pharmaceutical and chemical research. This compound features a substituted phenyl ring and a methylated piperidine core, offering structural versatility for further modifications. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its well-defined molecular structure makes it suitable for use as an intermediate in synthetic chemistry, particularly in the development of bioactive molecules. The presence of methyl groups at strategic positions may influence steric and electronic properties, aiding in the study of structure-activity relationships. This compound is supplied with high purity, ensuring reliability for research applications.
3-Methyl-2-(3-methylphenyl)piperidine hydrochloride structure
2703772-85-2 structure
Product Name:3-Methyl-2-(3-methylphenyl)piperidine hydrochloride
CAS No:2703772-85-2
MF:C13H20ClN
MW:225.75760269165
CID:5614541
PubChem ID:165946164
Update Time:2025-10-28

3-Methyl-2-(3-methylphenyl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-33050777
    • 3-methyl-2-(3-methylphenyl)piperidine hydrochloride
    • 2703772-85-2
    • 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride
    • Inchi: 1S/C13H19N.ClH/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14-13;/h3,5,7,9,11,13-14H,4,6,8H2,1-2H3;1H
    • InChI Key: DIOQLXKFNSZUHF-UHFFFAOYSA-N
    • SMILES: Cl.N1CCCC(C)C1C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 225.1284273g/mol
  • Monoisotopic Mass: 225.1284273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

3-Methyl-2-(3-methylphenyl)piperidine hydrochloride Pricemore >>

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Additional information on 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride

Introduction to 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride (CAS No. 2703772-85-2)

3-Methyl-2-(3-methylphenyl)piperidine hydrochloride (CAS No. 2703772-85-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its piperidine core and aromatic substituents, represents a promising scaffold for the development of novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug discovery processes.

The molecular structure of 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride consists of a piperidine ring substituted with a methyl group at the 3-position and a 3-methylphenyl group at the 2-position. This arrangement imparts distinct electronic and steric properties, which are critical for its biological activity. The presence of the aromatic ring system contributes to favorable interactions with biological targets, while the piperidine moiety is known for its role in enhancing metabolic stability and binding affinity in drug molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride due to its structural similarity to known bioactive compounds. Researchers have been investigating its potential as a precursor in the synthesis of drugs targeting neurological disorders, including depression and anxiety. Preliminary studies suggest that derivatives of this compound may exhibit serotonergic activity, making them candidates for further development as therapeutic agents.

The synthesis of 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the piperidine ring, followed by functionalization with the appropriate substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient and selective transformations. These methods are essential for producing the compound in sufficient quantities for both research and commercial applications.

One of the key advantages of 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride is its versatility as a building block in medicinal chemistry. Its structural features allow for modifications at multiple positions, enabling the creation of a diverse library of analogs with tailored biological properties. This flexibility has been exploited in high-throughput screening campaigns to identify novel compounds with improved pharmacokinetic profiles and reduced side effects.

The pharmacological evaluation of 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride has revealed intriguing findings that warrant further investigation. In vitro studies have demonstrated its interaction with serotonin receptors, suggesting potential antidepressant effects. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development. These findings have prompted researchers to explore its efficacy in animal models of depression and anxiety.

The safety profile of 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride is another critical aspect that has been examined in preclinical studies. Initial toxicity assessments have shown that the compound is well-tolerated at moderate doses, with minimal adverse effects observed. However, further studies are needed to fully characterize its safety profile and identify any potential long-term risks associated with its use.

The future directions for research on 3-Methyl-2-(3-methylphenyl)piperidine hydrochloride include expanding its chemical space through structural modifications and exploring new therapeutic applications. Collaborative efforts between synthetic chemists and pharmacologists are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies such as computational modeling and structure-based drug design, researchers can accelerate the development process and bring new treatments to patients more quickly.

In conclusion,3-Methyl-2-(3-methylphenyl)piperidine hydrochloride (CAS No. 2703772-85-2) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, coupled with preliminary evidence of biological activity, make it an attractive candidate for further exploration. As our understanding of drug design evolves, compounds like this will continue to play a crucial role in advancing therapeutic innovation.

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